molecular formula C16H23BrF3NO4 B15242588 5-(2-Bromophenoxy)-N-(2-methoxyethyl)pentan-1-amine 2,2,2-trifluoroacetate

5-(2-Bromophenoxy)-N-(2-methoxyethyl)pentan-1-amine 2,2,2-trifluoroacetate

Cat. No.: B15242588
M. Wt: 430.26 g/mol
InChI Key: VMWKKUBHMBXOJJ-UHFFFAOYSA-N
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Description

5-(2-Bromophenoxy)-N-(2-methoxyethyl)pentan-1-amine 2,2,2-trifluoroacetate is an organic compound that belongs to the class of amines It features a bromophenoxy group, a methoxyethyl group, and a trifluoroacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromophenoxy)-N-(2-methoxyethyl)pentan-1-amine 2,2,2-trifluoroacetate typically involves multiple steps:

    Formation of the Bromophenoxy Intermediate: This step involves the reaction of 2-bromophenol with an appropriate alkylating agent to form the bromophenoxy intermediate.

    Amine Formation: The intermediate is then reacted with a suitable amine, such as 2-methoxyethylamine, under controlled conditions to form the desired amine compound.

    Trifluoroacetate Formation: Finally, the amine compound is treated with trifluoroacetic acid to form the trifluoroacetate salt.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of oxides or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the bromophenoxy group, potentially leading to debromination.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide, thiols, or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand or catalyst in various organic reactions.

Biology

    Biochemical Studies: The compound can be used to study enzyme interactions and biochemical pathways.

Medicine

    Drug Development:

Industry

    Materials Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(2-Bromophenoxy)-N-(2-methoxyethyl)pentan-1-amine 2,2,2-trifluoroacetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroacetate moiety can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Chlorophenoxy)-N-(2-methoxyethyl)pentan-1-amine: Similar structure but with a chlorine atom instead of bromine.

    5-(2-Fluorophenoxy)-N-(2-methoxyethyl)pentan-1-amine: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 5-(2-Bromophenoxy)-N-(2-methoxyethyl)pentan-1-amine 2,2,2-trifluoroacetate may confer unique reactivity and properties compared to its chloro and fluoro analogs. The trifluoroacetate moiety also adds to its distinct characteristics, potentially affecting its solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C16H23BrF3NO4

Molecular Weight

430.26 g/mol

IUPAC Name

5-(2-bromophenoxy)-N-(2-methoxyethyl)pentan-1-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C14H22BrNO2.C2HF3O2/c1-17-12-10-16-9-5-2-6-11-18-14-8-4-3-7-13(14)15;3-2(4,5)1(6)7/h3-4,7-8,16H,2,5-6,9-12H2,1H3;(H,6,7)

InChI Key

VMWKKUBHMBXOJJ-UHFFFAOYSA-N

Canonical SMILES

COCCNCCCCCOC1=CC=CC=C1Br.C(=O)(C(F)(F)F)O

Origin of Product

United States

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